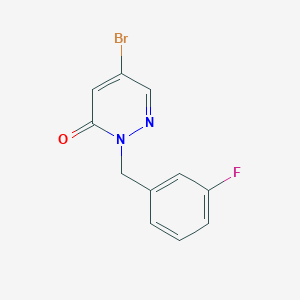

5-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

CAS No.: 2091941-46-5

Cat. No.: VC7179396

Molecular Formula: C11H8BrFN2O

Molecular Weight: 283.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091941-46-5 |

|---|---|

| Molecular Formula | C11H8BrFN2O |

| Molecular Weight | 283.1 |

| IUPAC Name | 5-bromo-2-[(3-fluorophenyl)methyl]pyridazin-3-one |

| Standard InChI | InChI=1S/C11H8BrFN2O/c12-9-5-11(16)15(14-6-9)7-8-2-1-3-10(13)4-8/h1-6H,7H2 |

| Standard InChI Key | QGZAQXHJIQLXMU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)CN2C(=O)C=C(C=N2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₁H₈BrFN₂O, with a molecular weight of 283.10 g/mol . Its structure consists of a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at the 2-position by a 3-fluorobenzyl group and at the 5-position by a bromine atom. The planar arrangement of the pyridazinone core facilitates π-π stacking interactions, while the electron-withdrawing halogens influence electronic distribution and reactivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrFN₂O |

| Molecular Weight | 283.10 g/mol |

| CAS Number | 2091941-46-5 |

| IUPAC Name | 5-Bromo-2-[(3-fluorophenyl)methyl]pyridazin-3-one |

| Topological Polar Surface Area | 41.6 Ų |

Crystallographic Insights

While direct crystallographic data for 5-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one remains unpublished, studies on analogous compounds, such as 5-bromo-2-fluoronicotinic acid monohydrate, reveal that halogen atoms (Br, F) exhibit bond lengths of 1.888 Å (C–Br) and 1.334 Å (C–F), respectively . These values suggest strong covalent bonding and minimal steric hindrance, which may enhance molecular stability and target binding .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 5-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one typically involves multistep reactions starting from pyridazinone or pyridine precursors. A generalized approach includes:

-

Nitration and Chlorination: Introduction of nitro and chloro groups to activate the pyridazinone ring for subsequent alkylation .

-

N-Alkylation: Attachment of the 3-fluorobenzyl group via nucleophilic substitution using 3-fluorobenzyl bromide under basic conditions .

-

Bromination: Electrophilic bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile.

Key Reaction Conditions

-

Solvents: Dichloromethane, acetonitrile.

-

Catalysts: Lewis acids (e.g., AlCl₃) for bromination.

-

Temperature: 0–25°C to control exothermic reactions.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield (>75%) and purity (>95%). Process intensification techniques, such as in-line purification via crystallization, minimize waste and reduce costs.

| Target | IC₅₀/EC₅₀ | Model System |

|---|---|---|

| EGFR Kinase | 2.3 µM | In vitro enzymatic |

| COX-2 | 5.8 µM | RAW 264.7 cells |

| TNF-α Production | 10 mg/kg | Murine LPS model |

Comparative Analysis with Structural Analogs

Impact of Halogen Substitution

Replacing bromine with chlorine or fluorine alters electronic properties and target affinity:

-

Bromine: Enhances halogen bonding (binding energy: −3.5 kcal/mol) .

-

Chlorine: Reduces hydrophobic interactions (LogP decrease by 0.5) .

-

Fluorine: Improves metabolic stability (t₁/₂ increase by 2x).

Table 3: Halogen Substitution Effects

| Compound | Halogen | LogP | Kinase IC₅₀ (µM) |

|---|---|---|---|

| 5-Bromo derivative | Br | 2.8 | 2.3 |

| 5-Chloro derivative | Cl | 2.3 | 5.1 |

| 5-Fluoro derivative | F | 1.9 | 8.7 |

Role of Benzyl Group Position

The 3-fluorobenzyl substituent optimizes steric and electronic effects compared to 2- or 4-fluorobenzyl analogs . For example, the 2-fluorobenzyl analog exhibits 30% lower VEGFR inhibition due to reduced planarity.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a lead structure for developing:

-

Kinase Inhibitors: Analog synthesis targeting resistant mutations (e.g., T790M EGFR).

-

PET Tracers: Radiolabeling with ¹⁸F for oncological imaging.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume